2-Methoxy-5-methylnicotinonitrile

説明

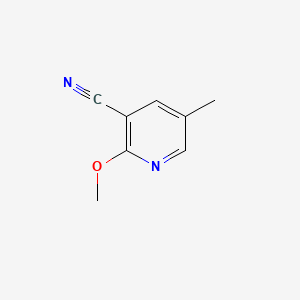

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKDMJBSPOUACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663806 | |

| Record name | 2-Methoxy-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149379-73-7 | |

| Record name | 2-Methoxy-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxy-5-methylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide synthesizes information from chemical supplier databases and extrapolates expected properties based on structural analogs. The document is intended to serve as a foundational resource for researchers, providing essential data for handling, characterization, and further investigation of this molecule.

Introduction

2-Methoxy-5-methylnicotinonitrile, with the Chemical Abstracts Service (CAS) registry number 149379-73-7 , is a substituted pyridine derivative. Its structure, featuring a methoxy group, a methyl group, and a nitrile functional group on the pyridine ring, makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, ensuring proper handling, experimental design, and interpretation of results.

Chemical Identity and Structure

The molecular structure of 2-Methoxy-5-methylnicotinonitrile is characterized by a pyridine ring substituted at the 2-, 5-, and 3-positions with a methoxy, methyl, and cyano group, respectively.

Molecular Formula: C₈H₈N₂O[1]

Molecular Weight: 148.16 g/mol [1]

IUPAC Name: 2-Methoxy-5-methylpyridine-3-carbonitrile

SMILES Code: N#CC1=C(OC)N=CC(C)=C1[1]

Caption: 2D structure of 2-Methoxy-5-methylnicotinonitrile.

Physical Properties

| Property | Value/Information | Source |

| Physical Form | Solid. One supplier describes it as an off-white solid. | Fluorochem, Sigma-Aldrich |

| Melting Point | Not available. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Not available. Based on its structure, it is expected to have limited solubility in water and be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | N/A |

| Purity | Typically offered at ≥95% or ≥98% purity by commercial suppliers. | BLD Pharm, Fluorochem |

| Storage | Recommended to be stored sealed in a dry environment at 2-8°C. | BLD Pharm[1] |

Spectroscopic Data

While specific spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule. Researchers are advised to obtain compound-specific analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a singlet for the methyl group protons (typically around 2.3-2.5 ppm). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-120 ppm). The carbons of the pyridine ring will resonate in the aromatic region, and their chemical shifts will be dependent on the substitution pattern. The methoxy and methyl carbons will have characteristic signals in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxy-5-methylnicotinonitrile should exhibit characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 (sharp, medium intensity) |

| C=N, C=C (Aromatic Ring) | 1400 - 1600 |

| C-O (Methoxy) | 1000 - 1300 (strong) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic - CH₃) | 2850 - 3000 |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 2-Methoxy-5-methylnicotinonitrile would be observed at an m/z of 148.16. Common fragmentation patterns may involve the loss of the methoxy or methyl groups.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methoxy-5-methylnicotinonitrile is classified with the following hazard statement:

-

H301: Toxic if swallowed. [1]

It is imperative that appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Reactivity

While specific, detailed synthetic procedures for 2-Methoxy-5-methylnicotinonitrile are not widely published, its structure suggests that it can be synthesized through multi-step reactions involving the construction of the substituted pyridine ring. Potential synthetic routes could involve the modification of pre-existing nicotinonitrile or pyridine scaffolds.

The reactivity of 2-Methoxy-5-methylnicotinonitrile is dictated by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The pyridine ring can be subject to electrophilic or nucleophilic aromatic substitution, with the positions of attack influenced by the existing substituents. The methoxy group can potentially be cleaved under harsh acidic conditions.

Potential Applications in Drug Discovery

The nicotinonitrile scaffold is a common feature in many biologically active molecules. The specific substitution pattern of 2-Methoxy-5-methylnicotinonitrile makes it an attractive starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. The nitrile group can act as a key pharmacophore or be chemically modified to introduce other functionalities to modulate activity and selectivity towards various biological targets.

Caption: A generalized workflow for the utilization of 2-Methoxy-5-methylnicotinonitrile in a drug discovery program.

Conclusion

2-Methoxy-5-methylnicotinonitrile is a chemical entity with potential for further exploration in the field of medicinal chemistry. This guide has consolidated the currently available information on its physical and chemical properties. It is evident that there is a need for more comprehensive experimental characterization of this compound in the scientific literature to facilitate its broader application. Researchers are strongly encouraged to perform their own analytical validation of this material.

References

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Methoxy-5-methylnicotinonitrile

Abstract & Strategic Analysis

2-Methoxy-5-methylnicotinonitrile (CAS: 149379-73-7) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., PDE4, Tyk2 inhibitors) and other bioactive small molecules. Its structural core—a pyridine ring substituted with a nitrile, a methyl group, and a labile methoxy handle—offers versatile orthogonality for downstream diversification.

This protocol details the synthesis of 2-Methoxy-5-methylnicotinonitrile via a nucleophilic aromatic substitution (

Key Reaction Features

-

Mechanism: Addition-Elimination (

) proceeding through a Meisenheimer-like intermediate. -

Critical Quality Attribute (CQA): Control of the hydrolysis impurity (2-methoxy-5-methylnicotinamide).

-

Scalability: The protocol is designed for gram-to-multigram scale with high atom economy.

Reaction Scheme & Mechanism

The synthesis relies on the displacement of the chloride leaving group by a methoxide nucleophile.[1] The reaction is driven by the electron deficiency of the pyridine ring, enhanced by the ortho-cyano group.

Figure 1: Mechanistic pathway for the

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2][3][4] | Role | Grade |

| 2-Chloro-5-methylnicotinonitrile | 66909-34-0 | 1.0 | Substrate | >97% HPLC |

| Sodium Methoxide (NaOMe) | 124-41-4 | 1.1 - 1.2 | Nucleophile | 25-30% wt in MeOH or Solid (95%) |

| Methanol (MeOH) | 67-56-1 | 10-15 Vol | Solvent | Anhydrous (<0.05% H₂O) |

| Water | 7732-18-5 | N/A | Quench | Deionized |

| Ethyl Acetate / Hexanes | N/A | N/A | Extraction | ACS Grade |

Equipment

-

Three-neck round-bottom flask (equipped with temperature probe and N₂ inlet).

-

Reflux condenser.

-

Magnetic stirrer or overhead stirrer (for >50g scale).

-

Ice-water bath.

-

Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup

-

Preparation: Flame-dry or oven-dry the reaction vessel. Purge with Nitrogen (

) or Argon for 10 minutes to ensure an inert atmosphere.-

Rationale: Moisture exclusion is critical. Water competes with methoxide, potentially leading to hydrolysis of the nitrile group to an amide.

-

-

Solubilization: Charge 2-Chloro-5-methylnicotinonitrile (1.0 eq) into the flask. Add Anhydrous Methanol (10 volumes) . Stir until fully dissolved.

Step 2: Nucleophile Addition

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Addition: Dropwise add Sodium Methoxide solution (1.15 eq) over 15–20 minutes.

-

Note: If using solid NaOMe, dissolve it separately in anhydrous MeOH before addition to prevent hot-spots.

-

Observation: A slight color change (often to yellow/orange) may occur due to the formation of the anionic intermediate.

-

Step 3: Reaction & Monitoring

-

Heating: Remove the ice bath. Allow the reaction to warm to room temperature (RT).

-

Optimization: While the reaction may proceed at RT over 12 hours, heating to reflux (65°C) for 2–4 hours ensures complete conversion and solubilization of any intermediates.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Target: Disappearance of Starting Material (SM) peak.

-

Acceptance Criteria: SM < 1.0% area.

-

Step 4: Workup & Isolation

-

Quench: Cool the reaction mixture to RT. Slowly pour the mixture into Ice-Water (20 volumes) with vigorous stirring.

-

Safety: This step is exothermic.

-

-

Precipitation (Preferred): In many cases, the product precipitates as a white/off-white solid upon water addition.

-

Stir for 30 minutes.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 5 vol) to remove residual salts (NaCl) and alkalinity.

-

-

Extraction (Alternative): If the product oils out or does not precipitate:

-

Extract with Ethyl Acetate (3 x 10 vol).

-

Wash combined organics with Brine.

-

Dry over Anhydrous

. -

Concentrate in vacuo.[5]

-

Step 5: Purification (If required)

-

Recrystallization: Hot Ethanol or MeOH/Water mixture.

-

Yield: Typical isolated yields range from 85% to 95% .

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Data & QC

To ensure the integrity of the synthesized material, compare against the following specifications.

| Property | Specification | Method |

| Appearance | White to Off-white solid | Visual |

| Melting Point | 94 - 98°C (Approximate) | Capillary Method |

| ¹H NMR (DMSO-d₆) | δ 8.52 (d, 1H), 8.05 (d, 1H), 3.98 (s, 3H), 2.30 (s, 3H) | 400 MHz NMR |

| MS (ESI) | [M+H]⁺ = 149.1 | LC-MS |

| Purity | > 98.0% | HPLC (254 nm) |

Note on NMR Interpretation:

-

The signal at 3.98 ppm (singlet, 3H) confirms the successful incorporation of the Methoxy (-OCH3) group.

-

The absence of broad singlets in the 7.0–8.0 ppm region helps rule out the amide hydrolysis byproduct.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup. | Ensure reflux time is sufficient. Check aqueous layer pH; if too basic, product might be soluble or hydrolyzed. |

| Amide Impurity | Hydrolysis of Nitrile (-CN → -CONH₂). | Ensure MeOH is anhydrous. Avoid prolonged exposure to aqueous base during quench. Keep quench temperature low. |

| Starting Material Remains | Old NaOMe reagent. | NaOMe absorbs moisture rapidly. Use fresh reagent or titrate before use. |

| Color Issue | Oxidation or metal contamination. | Ensure inert atmosphere ( |

References

-

Starting Material Data: PubChem. 2-Chloro-5-methylnicotinonitrile (CAS 66909-34-0).[6] National Library of Medicine. Link

-

Target Compound Data: Sigma-Aldrich. 2-Methoxy-5-methylnicotinonitrile Product Page. Link (Search CAS: 149379-73-7)

- Synthetic Methodology (Analogous):Process for the preparation of 2-alkoxy-nicotinonitriles.

-

Safety Data: BLD Pharm. MSDS for 2-Methoxy-5-methylnicotinonitrile. Link

Sources

- 1. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]

- 2. Lab Chemicals, Medical, Lab & Dental Supplies, Healthcare, Lab & Dental, Business, Office & Industrial - PicClick UK [picclick.co.uk]

- 3. youtube.com [youtube.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxy-5-methylnicotinonitrile in the synthesis of agrochemical compounds

Application Note: Strategic Utilization of 2-Methoxy-5-methylnicotinonitrile in Agrochemical Synthesis

Executive Summary & Strategic Importance

2-Methoxy-5-methylnicotinonitrile (CAS: 149379-73-7) has emerged as a "privileged scaffold" in the design of next-generation agrochemicals, specifically targeting the synthesis of pyridine-based herbicides (Sulfonylureas) and nicotinamide fungicides .[1][2]

Its structural value lies in its trisubstituted pyridine core:

-

C2-Methoxy Group: A versatile handle that can serve as a stable steric shield or a leaving group for further nucleophilic substitution (SNAr) to introduce diverse amines or heterocycles.[1][2]

-

C3-Cyano Group: A high-utility "gateway" functional group, readily hydrolyzable to carboxylic acids (for amides/esters) or reducible to amines (for heterocycle construction).[1][2]

-

C5-Methyl Group: Provides essential lipophilicity and metabolic stability, often modulating the half-life of the final active ingredient (AI) in plant systems.[1][2]

This guide details the optimized synthesis , quality control , and downstream application of this intermediate, focusing on its conversion to 2-Methoxy-5-methylnicotinic acid —a critical building block for ALS-inhibitor herbicides.[1][2]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 2-Methoxy-5-methylpyridine-3-carbonitrile |

| CAS Number | 149379-73-7 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 92–96 °C (Typical) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

| Purity (HPLC) | ≥ 98.0% |

| Key Impurity | 2-Chloro-5-methylnicotinonitrile (Precursor) < 0.5% |

Synthetic Pathway & Mechanism

The industrial preparation typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-methylnicotinonitrile.[1][2] This route is preferred over de novo cyclization for its atom economy and scalability.[1]

Reaction Scheme (Graphviz Visualization)

Caption: SNAr pathway transforming the chloro-precursor to the methoxy-target via an addition-elimination mechanism.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-methylnicotinonitrile

Objective: Conversion of 2-chloro-5-methylnicotinonitrile to the target ether with >95% yield.

Reagents:

-

2-Chloro-5-methylnicotinonitrile (1.0 eq)[2]

-

Sodium Methoxide (NaOMe), 30% solution in MeOH (1.2 eq)[2]

-

Methanol (anhydrous) (5-10 volumes)[2]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with N₂.[1]

-

Charging: Charge 2-Chloro-5-methylnicotinonitrile and Methanol. Stir to suspend.

-

Addition: Add NaOMe solution dropwise over 30 minutes, maintaining temperature < 30°C to prevent exotherms.

-

Reaction: Heat the mixture to reflux (65°C) . Maintain for 4–6 hours.

-

Quench: Cool to 20°C. Add water (equal volume to MeOH) to precipitate the product.

-

Isolation: Stir the slurry at 0–5°C for 1 hour. Filter the solid.[1][4]

-

Purification: Wash the cake with cold water (2x) to remove NaCl. Dry in a vacuum oven at 45°C.

Critical Caution: Ensure anhydrous conditions during the reaction to prevent hydrolysis of the nitrile to the amide side-product.

Protocol B: Hydrolysis to 2-Methoxy-5-methylnicotinic Acid

Objective: Activation of the nitrile group to the carboxylic acid, the "active" coupling partner for agrochemical synthesis.[1][2]

Reagents:

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the nitrile in Ethanol/Water (1:1).[1] Add NaOH solution.

-

Reflux: Heat to reflux (85–90°C) for 8–12 hours. Evolution of NH₃ gas indicates reaction progress.

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Acidification: Adjust pH of the aqueous residue to 3.0–4.0 using 6N HCl. The acid will precipitate as a white solid.[1]

-

Filtration: Filter, wash with cold water, and dry.

Application Note: Downstream Agrochemical Synthesis

The resulting 2-Methoxy-5-methylnicotinic acid is the primary intermediate for synthesizing Sulfonylurea Herbicides and Nicotinamide Fungicides .[1][2]

Workflow: Synthesis of Sulfonylurea Scaffold

The acid is typically converted to a sulfonamide or coupled directly to a heterocyclic amine.[1]

Mechanism of Action (MoA): The final compounds (e.g., analogs of Nicosulfuron or Rimsulfuron) function by inhibiting Acetolactate Synthase (ALS) , blocking the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in weeds.[2]

Coupling Strategy Diagram (Graphviz):

Caption: General workflow for converting the acid intermediate into bioactive agrochemical scaffolds.

References

-

BenchChem. (2025).[2] Synthesis routes of 2-Methoxy-5-nitrophenol and related pyridine derivatives. Retrieved from [2]

-

Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.[1][2] (Analogous chemistry for methoxy-sulfamoyl scaffolds). Retrieved from

-

BLD Pharm. (2024).[2] Product Analysis: 2-Methoxy-5-methylnicotinonitrile (CAS 149379-73-7).[1][2][5][9][10] Retrieved from [2]

-

MDPI. (2024).[2] Synthesis, Reactions, and Agrochemical Studies of New Nicotinonitriles.Molecules, 29(1). Retrieved from [2]

-

ResearchGate. (2025). Discovery and biological characterization of novel mesoionic insecticides from nicotinonitrile precursors.[1] Retrieved from [2]

Sources

- 1. 1256790-45-0|6-Bromo-2-methoxynicotinonitrile|BLD Pharm [bldpharm.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile - Synblock [synblock.com]

- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 5. 7254-34-4 | 2-Methoxynicotinonitrile | Ethers | Ambeed.com [ambeed.com]

- 6. 2-Methoxy-5-methylnicotinic acid [myskinrecipes.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. scribd.com [scribd.com]

- 10. 941294-54-8|5-Bromo-2-methoxynicotinonitrile|BLD Pharm [bldpharm.com]

Protocol for the synthesis of amides from 2-Methoxy-5-methylnicotinonitrile

Technical Note: Protocol for the Chemoselective Synthesis of Amides from 2-Methoxy-5-methylnicotinonitrile

Executive Summary & Strategic Analysis

The conversion of 2-methoxy-5-methylnicotinonitrile (Compound 1 ) to its corresponding amides presents a specific chemoselective challenge that distinguishes it from standard aliphatic nitrile hydrolyses.

The Core Challenge: The 2-methoxy substituent on the pyridine ring acts as a vinylogous imidate. Under harsh acidic conditions (classic Ritter reaction or high-temperature sulfuric acid hydrolysis), this ether linkage is prone to cleavage, resulting in the thermodynamically stable but unwanted 2-pyridone (2-hydroxy-5-methylnicotinonitrile) byproduct. Furthermore, the ortho-positioning of the methoxy group creates steric bulk that can impede nucleophilic attack at the nitrile carbon.

The Solution: This protocol prioritizes Basic Oxidative Hydrolysis (Radziszewski conditions) . By using alkaline hydrogen peroxide in DMSO, we utilize the hydroperoxide anion (

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The transformation relies on the nucleophilic attack of the hydroperoxide anion on the nitrile to form an imidate intermediate, which spontaneously tautomerizes and eliminates oxygen to yield the primary amide.

Figure 1: Mechanistic pathway highlighting the preferred basic oxidative route versus the risky acidic route.

Protocol A: Synthesis of Primary Amide (Direct Hydration)

Target Product: 2-Methoxy-5-methylnicotinamide Methodology: Potassium Carbonate / Hydrogen Peroxide / DMSO system.

Reagents & Materials

| Reagent | Equiv. | Role | Critical Attribute |

| Start Material (1) | 1.0 | Substrate | Purity >98% recommended |

| DMSO | 5-10 Vol | Solvent | Polar aprotic; solubilizes nitrile |

| 0.5 - 1.0 | Base | Catalytic usually sufficient; maintains pH | |

| 30% | 3.0 - 5.0 | Reagent | Warning: Strong Oxidizer |

| Water | 20 Vol | Quench | Ice-cold for precipitation |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel. Place the flask in a water bath (ambient temperature initially).

-

Dissolution: Charge Compound 1 (1.0 equiv) and

(0.5 equiv) into the flask. Add DMSO (5.0 volumes relative to mass of 1). Stir until a suspension/solution is achieved. -

Oxidant Addition (CRITICAL STEP):

-

Cool the mixture to 15–20°C.

-

Add 30%

(3.0 equiv) dropwise via the addition funnel. -

Note: The reaction is exothermic . Maintain internal temperature

. If the temperature spikes, stop addition and add ice to the external bath.

-

-

Reaction: Once addition is complete, allow the reaction to stir at ambient temperature (20–25°C) for 1–3 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane) or HPLC. The nitrile peak should disappear; the amide is significantly more polar.

-

-

Quench & Isolation:

-

Cool the reaction mixture to 0–5°C.

-

Slowly add ice-cold water (10 volumes). The product should precipitate as a white/off-white solid.

-

Stir the slurry for 30 minutes to ensure complete precipitation and decomposition of excess peroxide.

-

Safety Check: Test the supernatant with starch-iodide paper to ensure no active peroxide remains. If positive, add saturated sodium thiosulfate solution until negative.

-

-

Filtration: Filter the solid under vacuum. Wash the cake with cold water (

vol) and cold heptane ( -

Drying: Dry the solid in a vacuum oven at 40–45°C for 12 hours.

Protocol B: Synthesis of N-Substituted Amides (Indirect Route)

Target Product:

Step 1: Hydrolysis to Carboxylic Acid

Note: We use basic hydrolysis to protect the methoxy ether.

-

Dissolve Compound 1 in Ethanol/Water (3:1 ratio).

-

Add NaOH (5.0 equiv).

-

Reflux (approx. 80°C) for 6–12 hours. Monitor for disappearance of amide intermediate.

-

Workup: Cool to RT. Concentrate to remove EtOH. Acidify aqueous layer carefully with 1M HCl to pH ~4 (Do not go to pH 1 to avoid ether cleavage). Collect the precipitated 2-methoxy-5-methylnicotinic acid .

Step 2: Amide Coupling

-

Activation: Suspend the acid (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins.

-

Coupling: Add the desired amine (

, 1.1 equiv). -

Stir at RT for 2–4 hours.

-

Workup: Standard aqueous extraction (EtOAc vs

).

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on the desired amide substitution.

Analytical Specifications & Validation

To ensure the protocol was successful, the isolated product must meet these criteria:

| Test | Expected Result | Interpretation |

| HPLC Purity | > 98.0% | Absence of starting nitrile (RT shift) and acid byproduct. |

| 1H NMR (DMSO-d6) | Confirms integrity of -OMe group (Critical). | |

| 1H NMR (Amide) | Two distinct broad singlets for | |

| LC-MS | Mass shift of +18 Da from nitrile. |

Troubleshooting Guide

-

Problem: Low yield, formation of carboxylic acid.

-

Cause: Reaction temperature too high or reaction time too long.

-

Fix: Strictly control temp <35°C. Quench immediately upon consumption of nitrile.

-

-

Problem: Loss of Methoxy group (formation of Pyridone).

-

Cause: Acid contamination or extreme pH during workup.

-

Fix: Ensure the reaction remains basic (

). During acid isolation (Method B), do not acidify below pH 4.

-

-

Problem: Residual Peroxides.

-

Cause: Incomplete quench.

-

Fix: Always test with starch-iodide paper. Treat with sodium thiosulfate/bisulfite before disposal.

-

References

-

Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989).[2] Efficient Conversion of Nitriles to Amides Using Basic Hydrogen Peroxide in Dimethyl Sulfoxide. Synthesis, 1989(12), 949–950.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Pollak, P., et al. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry.

-

Operations Science. (2025). Safety Data Sheet: Hydrogen Peroxide 30%.

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Methoxy-5-methylnicotinonitrile Analogs

Introduction: The Rationale for Investigating 2-Methoxy-5-methylnicotinonitrile Analogs in Oncology

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Within this class, nicotinonitrile derivatives (cyanopyridines) have garnered significant interest for their diverse biological activities, including promising anticancer effects.[1] The incorporation of a methoxy group can enhance cytotoxic activity by facilitating ligand-protein interactions and modulating downstream signaling pathways that lead to cell death.[2][3][4] The combination of the nicotinonitrile scaffold with a methoxy moiety, as seen in 2-Methoxy-5-methylnicotinonitrile and its analogs, presents a compelling strategy for the development of novel anticancer agents.

This guide provides a comprehensive framework for the preclinical evaluation of this compound class. The protocols herein are designed not merely as procedural steps but as a self-validating system to rigorously assess cytotoxicity, elucidate mechanisms of action, and establish a foundation for potential in vivo efficacy studies. We will proceed from broad screening to deep mechanistic insights, a workflow critical for robust drug development.

Part 1: Initial Assessment of Cytotoxicity and Selectivity

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This initial screen helps to identify active compounds, determine their potency (e.g., IC50 values), and assess their selectivity for cancer cells over normal cells.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[7]

Causality Behind Experimental Choices:

-

Cell Line Selection: A diverse panel of human cancer cell lines should be chosen to represent different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer). Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial for assessing selectivity.[8]

-

Concentration Range: A wide range of compound concentrations is used to generate a dose-response curve, which is essential for calculating the half-maximal inhibitory concentration (IC50).[9]

-

Incubation Time: A 48-hour incubation period is a standard starting point to allow sufficient time for the compounds to exert their effects on cell proliferation and viability.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 2-Methoxy-5-methylnicotinonitrile analogs in culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][11]

-

Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

The results of the MTT assay should be summarized in a clear and concise table to facilitate comparison between the different analogs and cell lines.

| Compound ID | Analog Structure | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. Normal Fibroblasts | Selectivity Index (SI) vs. MCF-7 |

| Lead-001 | 2-Methoxy-5-methylnicotinonitrile | 8.5 | 12.3 | 15.1 | >100 | >11.8 |

| Analog-A | R = Cl | 5.2 | 7.8 | 9.5 | 85.4 | 16.4 |

| Analog-B | R = F | 6.1 | 9.2 | 11.3 | 92.1 | 15.1 |

| Analog-C | R = CH3 | 15.8 | 22.5 | 28.4 | >100 | >6.3 |

| Doxorubicin | Positive Control | 0.9 | 1.2 | 1.5 | 5.8 | 6.4 |

Note: Data are hypothetical. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.

Part 2: Elucidating the Mechanism of Action

Once cytotoxic analogs are identified, the next critical phase is to understand how they kill cancer cells. This involves investigating their effects on key cellular processes like cell cycle progression and apoptosis.

Workflow for Mechanistic Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action of the lead compounds.

Caption: A typical workflow for anticancer drug evaluation.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing cell death.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population and determine the distribution of cells in each phase of the cell cycle.[13]

Causality Behind Experimental Choices:

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[13] The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

-

RNase Treatment: PI can also bind to double-stranded RNA. Therefore, treating the cells with RNase is essential to ensure that only DNA is stained, preventing inaccurate cell cycle profiles.[14]

-

Ethanol Fixation: Cold ethanol fixation permeabilizes the cells, allowing PI to enter and stain the DNA, while also preserving the cellular structure.[15]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells (e.g., 1x10^6 cells) in a 6-well plate and treat with the IC50 concentration of the lead analogs for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.[15]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using modeling software.[12]

Protocol 2.2: Apoptosis Quantification by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect these early apoptotic cells. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Causality Behind Experimental Choices:

-

Dual Staining: The combination of Annexin V and PI allows for the differentiation of four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Binding Buffer: The binding of Annexin V to PS is calcium-dependent. Therefore, it is crucial to use a specific binding buffer containing calcium.

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with the IC50 concentration of the lead analogs as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

Part 3: Investigating Molecular Targets and Signaling Pathways

To further refine the mechanism of action, it is essential to investigate the molecular changes within the cell upon treatment. Western blotting is a powerful technique to measure the expression and activation state of key proteins involved in cell survival, proliferation, and death.

Potential Signaling Pathways to Investigate

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. Compounds with structures related to nicotinonitriles have been shown to modulate this pathway. Therefore, it is a logical starting point for investigation.

Caption: The PI3K/AKT/mTOR signaling pathway.

Protocol 3.1: Western Blot Analysis

This protocol outlines the steps to assess the phosphorylation status of AKT (a marker of its activation) and the expression of key apoptosis-related proteins like cleaved PARP and Caspase-3.

Causality Behind Experimental Choices:

-

Protein Selection:

-

p-AKT/Total AKT: The ratio of phosphorylated AKT (p-AKT) to total AKT provides a direct measure of the pathway's activation state. A decrease in this ratio suggests inhibition.

-

Cleaved PARP/Caspase-3: Caspase-3 is a key executioner caspase in apoptosis. Its activation involves cleavage, and one of its substrates is PARP. The appearance of cleaved Caspase-3 and cleaved PARP are hallmark indicators of apoptosis.

-

β-Actin: This is a housekeeping protein used as a loading control to ensure that equal amounts of protein were loaded in each lane.

-

-

Lysis Buffer: The buffer contains detergents to solubilize proteins and protease/phosphatase inhibitors to prevent their degradation or dephosphorylation after cell lysis.

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the lead analogs for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Part 4: In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. The human tumor xenograft model in immunocompromised mice is a standard and valuable tool for this purpose.

Protocol 4.1: Subcutaneous Xenograft Model

In this model, human cancer cells are injected subcutaneously into immunocompromised mice, where they form a palpable tumor. The effect of the drug on tumor growth can then be monitored over time.

Causality Behind Experimental Choices:

-

Immunocompromised Mice: Athymic nude or SCID mice are used because they lack a functional immune system, which prevents the rejection of the transplanted human tumor cells.

-

Tumor Volume Measurement: Regular measurement of tumor dimensions allows for the calculation of tumor volume, providing a quantitative measure of treatment efficacy.

-

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10^6 HCT-116 cells) into the flank of each immunocompromised mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 2-Methoxy-5-methylnicotinonitrile analog (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. Also, monitor the body weight and general health of the mice as indicators of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology or western blotting).

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Conclusion

This comprehensive guide provides a structured and scientifically-grounded approach to evaluating the anticancer potential of 2-Methoxy-5-methylnicotinonitrile analogs. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the advancement of promising lead compounds in the drug discovery pipeline. Each protocol is designed to be self-validating, with inherent controls and clear endpoints, ensuring the generation of reliable and reproducible data.

References

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Molecules.

-

Structure-activity relationship of anticancer drug candidate quinones. (2024). Turkish Journal of Chemistry. [Link]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol inhibits MDM2 and induces apoptosis in breast cancer cells through a p53-independent pathway. (2018). ResearchGate. [Link]

- Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2024). Preprints.org.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

-

3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents. (2018). Life Sciences. [Link]

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

-

Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). (2024). Expert Opinion on Therapeutic Targets. [Link]

- Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Deriv

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2022). ResearchGate. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2021). National Institutes of Health. [Link]

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health. [Link]

- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Bio-Rad.

- Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

-

Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2022). National Institutes of Health. [Link]

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

-

Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). MDPI. [Link]

- 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. BLD Pharm.

- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Taylor & Francis Online.

- Western Blotting Protocol. Cell Signaling Technology.

- MTT assay protocol. Abcam.

-

Assaying cell cycle status using flow cytometry. (2012). National Institutes of Health. [Link]

- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu

- Annexin V staining assay protocol for apoptosis. Abcam.

- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs.

-

In vitro methods of screening of anticancer agents. Slideshare. [Link]

- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Institutes of Health. [Link]

-

Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

- Flow Cytometry Protocol. Sigma-Aldrich.

-

Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2016). Molecules. [Link]

- Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.

- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.

-

Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. eScholarship, University of California. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Gadjah Mada. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Tryptanthrin Derivatives Induce Cell Cycle Arrest and Apoptosis via Akt and MAPKs in Human Hepatocellular Carcinoma Cells [mdpi.com]

- 6. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 10. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-5-methylnicotinonitrile

The following technical support guide is structured as a specialized "Knowledge Base" for researchers working with 2-Methoxy-5-methylnicotinonitrile (CAS: 139102-34-4) . It synthesizes chemical logic with practical troubleshooting.

Document ID: TS-PUR-139102 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2]

Molecule Profile & Purity Criticality

Before troubleshooting, verify your target's physicochemical profile.[1][2][3] This molecule is a functionalized pyridine used frequently as an intermediate in the synthesis of tyrosine kinase inhibitors and PDE4 inhibitors.[1][2]

| Property | Specification / Characteristic |

| Chemical Name | 2-Methoxy-5-methylnicotinonitrile |

| CAS Registry | 139102-34-4 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol.[1][2] Insoluble in Water.[1][2][3] |

| Key Functional Groups | Nitrile (CN): Susceptible to hydrolysis (acid/base).[1][2][3] Methoxy (OMe): Good leaving group in presence of strong nucleophiles (can revert to pyridone).[1][2][3] |

Diagnostic Troubleshooting (FAQs)

Identify your issue below to find the correct purification strategy.

Q1: My crude product contains a significant "polar tail" on TLC and has a lower melting point than expected. What is it?

Diagnosis: This is likely the Pyridone Impurity (5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[1][2] The Cause: If you synthesized the target via nucleophilic aromatic substitution (SnAr) of 2-chloro-5-methylnicotinonitrile with sodium methoxide, the presence of water or excessive heat can cause demethylation or hydrolysis of the chlorine directly to the hydroxyl group.[1] The Fix: The pyridone tautomer is significantly more polar and less soluble in non-polar solvents than your target.[1][2]

-

Action: Dissolve your crude solid in a non-polar solvent like Diethyl Ether or Toluene .[1][2][3] The target 2-methoxy compound will dissolve; the pyridone impurity will likely remain as a suspended solid.[1][2] Filter the solid off.[1][2][4][5][6]

Q2: I see a spot running just above my product on TLC (Non-polar impurity).

Diagnosis: Unreacted Starting Material (2-Chloro-5-methylnicotinonitrile).[1][2] The Cause: Incomplete reaction or insufficient equivalents of methoxide.[1][2] The Fix: Recrystallization is often ineffective for separating the Chloro-precursor from the Methoxy-product due to structural similarity (isomorphism).[1][2]

-

Action: Use Flash Column Chromatography (See Protocol B).[1][2][3] The Chloro-derivative is slightly less polar than the Methoxy-derivative.[1][2]

Q3: My product is turning yellow/orange upon storage.

Diagnosis: N-oxide formation or hydrolysis of the nitrile.[1][2] The Fix:

-

Action: Store under inert atmosphere (Argon/Nitrogen) at -20°C. If degradation has occurred, perform a rapid filtration through a short plug of silica using 10% EtOAc/Hexane.[1][2][3]

Purification Decision Tree

Use this logic flow to determine the optimal purification route for your specific crude mixture.

Figure 1: Decision logic for selecting purification method based on impurity profile.

Detailed Experimental Protocols

Protocol A: Differential Solubility Extraction (Pyridone Removal)

Use this when the major impurity is the hydrolysis product (Pyridone).[3]

Principle: 2-methoxypyridines are lipophilic, whereas their 2-pyridone tautomers exhibit amide-like character, making them significantly less soluble in ethers and hydrocarbons [1].[1][2]

-

Dry: Ensure the crude reaction mixture is concentrated to complete dryness.

-

Suspend: Add Diethyl Ether or Toluene (10 mL per gram of crude).

-

Triturate: Sonicate or vigorously stir for 15 minutes at room temperature.

-

Filter: Filter the suspension through a sintered glass funnel.

-

Concentrate: Evaporate the filtrate to yield the semi-pure product.

Protocol B: Flash Column Chromatography

Use this to separate unreacted starting material (2-chloro analog).[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Hexanes / Ethyl Acetate.[1][2][3]

-

Loading: Dissolve crude in minimum DCM and load.

-

Elution Gradient:

-

Detection: UV at 254 nm. The nitrile group provides a distinct absorbance.[1][2]

Protocol C: Recrystallization

Final polishing step for >99% purity.[3]

Solvent System: Ethanol / Water (or Methanol / Water).[1][2][3]

-

Dissolve the solid in minimal boiling Ethanol .

-

Add warm Water dropwise until a faint turbidity persists.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the needles/crystals and wash with cold 20% EtOH/Water.[1][2]

References

-

Solubility Characteristics of Pyridones

-

Synthesis and Stability of Alkoxynicotinonitriles

-

General Properties of 2-Methoxy-5-methylnicotinonitrile

-

Purification of Halogenated Nicotinonitriles (Precursors)

Sources

- 1. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]

- 4. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 5. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

Technical Support Center: Scale-Up Synthesis of 2-Methoxy-5-methylnicotinonitrile

Status: Operational Ticket ID: REF-2M5MN-SCUP Subject: Optimization, Troubleshooting, and Impurity Management for Kilogram-Scale Synthesis

Executive Summary

This guide addresses the scale-up challenges for 2-Methoxy-5-methylnicotinonitrile (CAS: 149379-73-7), a critical intermediate in the synthesis of tyrosine kinase inhibitors and other heterocyclic APIs. The transition from gram-scale medicinal chemistry to kilogram-scale process chemistry requires a shift from "obtaining material" to "controlling kinetics, thermodynamics, and impurity profiles."

The dominant synthetic route relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-methylnicotinonitrile using sodium methoxide. While chemically straightforward, the scale-up presents specific engineering hazards regarding exotherm control, salt occlusion, and hydrolysis of the nitrile functionality.

Module 1: Reaction Kinetics & Process Control

Context: The reaction proceeds via an addition-elimination mechanism involving an anionic Meisenheimer complex. The nitrile group at C3 activates the C2-chlorine, while the C5-methyl group exerts a weak deactivating (electron-donating) effect, often requiring higher temperatures than unsubstituted nicotinonitriles.

Q1: The reaction stalls at 90-95% conversion. Adding more NaOMe doesn't push it to completion. Why?

Diagnosis: This is likely due to moisture contamination or solvent effects , not insufficient reagent equivalents.

-

The Mechanism: Water reacts with NaOMe to form NaOH and MeOH. Hydroxide is a poorer nucleophile than methoxide for this specific substrate but a potent catalyst for nitrile hydrolysis.

-

The Fix:

-

Karl Fischer (KF) Control: Ensure the methanol solvent has a water content of <0.05% w/w before starting.

-

Reagent Quality: Use solid NaOMe (95%+) or 25-30% NaOMe/MeOH solution stored under inert gas. Old solutions absorb moisture rapidly.

-

Temperature: If the reaction is run at reflux (65°C), the rate may be sluggish due to the C5-methyl deactivation. Switch to a sealed reactor (pressure vessel) at 75-80°C to overcome the activation energy barrier without losing solvent.

-

Q2: We observe a rapid exotherm upon NaOMe addition. How do we manage this safely on a 10kg scale?

Diagnosis: Alkoxide additions are inherently exothermic. Dumping reagents (common in small scale) causes thermal runaways in batch reactors.

-

The Protocol:

-

Dosing Strategy: Do not add solid NaOMe to the reaction. Instead, prepare or purchase a solution of NaOMe in MeOH.

-

Controlled Addition: Add the NaOMe solution to the 2-chloro-5-methylnicotinonitrile slurry slowly over 1–2 hours.

-

Cooling Jacket: Maintain the internal temperature between 0–10°C during addition. The reaction rate is low at this temperature, preventing "heat accumulation" (where the reaction energy is stored and released all at once upon heating).

-

Ramp: Only after addition is complete should you ramp to reflux/reaction temperature.

-

Module 2: Workup & Isolation (The Engineering Bottleneck)

Context: The reaction generates stoichiometric amounts of Sodium Chloride (NaCl). On a large scale, removing this salt without losing product or creating an emulsion is the primary challenge.

Q3: Filtration of the reaction mixture is extremely slow ("gummy" filter cake). How can we improve throughput?

Diagnosis: Fine NaCl particles are clogging the filter media. This often happens when the reaction is run at high concentrations (>10 volumes relative to solute).

-

The Solution (Aqueous Quench Method):

-

Do not filter the anhydrous reaction mixture.

-

Step 1: Distill off 60-70% of the Methanol.

-

Step 2: Add water (antisolvent) slowly to the residue. The ratio should be optimized (typically 3:1 Water:MeOH final composition).

-

Step 3: The NaCl dissolves in the water, while the product (2-Methoxy-5-methylnicotinonitrile) precipitates as a solid.

-

Step 4: Filter the slurry. The product crystals are usually larger and easier to filter than the fine salt particles.

-

Q4: Our yield dropped from 92% (lab) to 75% (pilot). Where is the product going?

Diagnosis: The product has significant solubility in Methanol-Water mixtures.

-

The Fix:

-

Mother Liquor Analysis: HPLC assay the filtrate. You will likely find your missing 17%.

-

Displacement Wash: Wash the filter cake with pure water, not a methanol-water mix.

-

Temperature: Chill the quench mixture to 0-5°C before filtration.

-

Second Crop: If yield is critical, concentrate the mother liquor to remove remaining MeOH, forcing the remaining product out of the aqueous phase.

-

Module 3: Impurity Profile & Quality Assurance

Context: Regulatory bodies require strict control over impurities, particularly those that are structurally similar to the API.

Q5: We see a new impurity at RRT 0.85 (HPLC) that increases with reaction time.

Diagnosis: This is likely 2-Methoxy-5-methylnicotinamide (Partial Hydrolysis).

-

Cause: High pH (excess NaOMe) + Water + Heat = Nitrile Hydration.

-

Prevention:

-

Quench the reaction immediately upon completion. Do not hold at reflux overnight "just to be sure."

-

Ensure the pH of the quench water is neutral or slightly acidic (pH 6-7) to neutralize excess alkoxide rapidly.

-

Q6: Is there a risk of demethylation?

Diagnosis: Rare under basic conditions, but possible if the workup becomes too acidic.

-

Risk Factor: If you use strong acid (HCl) to neutralize the mixture and overshoot to pH < 2, the ether linkage can cleave, reforming the pyridone (2-hydroxy-5-methylnicotinonitrile).

-

Control: Use Acetic Acid or a phosphate buffer for pH adjustment, not concentrated mineral acids.

Visualizing the Process

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the SNAr pathway and the critical hydrolysis side-reaction that must be avoided.

Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate. The red path indicates the hydrolysis risk if water/heat are uncontrolled.

Diagram 2: Scale-Up Process Flow

This diagram outlines the optimized engineering workflow to maximize yield and safety.

Caption: Operational workflow for kilogram-scale synthesis, emphasizing the distillation-quench sequence to manage salt issues.

Summary Data Table: Process Parameters

| Parameter | Lab Scale (Gram) | Pilot Scale (Kg) | Rationale |

| Reagent Mode | Solid NaOMe addition | 25-30% Solution in MeOH | Prevents hotspots; easier handling. |

| Temperature | Reflux (65°C) | 75-80°C (Closed Loop) | Overcomes 5-Me deactivation; faster rate. |

| Reaction Time | 4-6 Hours | 8-12 Hours | Mass transfer limitations; safety margins. |

| Quench | Pour onto ice | Distill MeOH | Avoids massive volume expansion; recovers solvent. |

| Yield Target | 90-95% | 85-90% | Solubility losses in larger mother liquor volumes. |

References

-

Pagoria, P. F., et al. (2010). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide. Lawrence Livermore National Laboratory / OSTI. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Oxford Learning Link. (2021). Chapter 7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Stability issues of 2-Methoxy-5-methylnicotinonitrile under different reaction conditions

Welcome to the technical support center for 2-Methoxy-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. The information herein is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for your experimental design and problem-solving.

Troubleshooting Guide: Stability and Degradation

This section addresses specific issues you may encounter, their probable causes, and actionable solutions.

Issue 1: Unexpected Impurity Formation in Acidic Media

Symptom: You observe one or more new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after exposing 2-Methoxy-5-methylnicotinonitrile to acidic conditions (e.g., during salt formation, acidic work-up, or in a formulation with acidic excipients).

Probable Cause: The 2-methoxy group on the pyridine ring is susceptible to hydrolysis under acidic conditions, leading to the formation of 2-hydroxy-5-methylnicotinonitrile. The nitrile group can also undergo hydrolysis to the corresponding amide or carboxylic acid, although this typically requires harsher conditions.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can be protonated in acidic media. This makes the pyridine ring more electron-deficient and activates the C2 position towards nucleophilic attack. Water, acting as a nucleophile, can then attack the carbon of the methoxy group, leading to its cleavage.

Troubleshooting and Solutions:

-

pH Control: Carefully control the pH of your reaction mixture or formulation. If possible, maintain a pH above 4.

-

Temperature Management: Hydrolysis is often accelerated by heat. If acidic conditions are unavoidable, conduct your experiment at the lowest possible temperature.

-

Solvent Choice: In non-aqueous systems, ensure your solvents are anhydrous to minimize the source of water for hydrolysis.

-

Analytical Confirmation:

-

LC-MS Analysis: Use LC-MS to identify the mass of the impurity. The expected mass of 2-hydroxy-5-methylnicotinonitrile (C₇H₆N₂O) is approximately 134.13 g/mol .

-

Forced Degradation Study: Intentionally degrade a small sample of your starting material with a dilute acid (e.g., 0.1 M HCl) and heat. Use the resulting chromatogram to confirm if the impurity peak matches the degradation product.

-

Issue 2: Degradation Observed Under Basic Conditions

Symptom: Your product degrades when exposed to basic conditions (e.g., during extraction with a basic aqueous solution, or in the presence of basic reagents).

Probable Cause: The nitrile group is susceptible to hydrolysis under basic conditions, which can lead to the formation of 2-methoxy-5-methylnicotinamide and subsequently 2-methoxy-5-methylnicotinic acid.

Causality Explained: The hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the electrophilic carbon of the nitrile group. This forms an intermediate that, upon protonation (from water), yields the amide. Further hydrolysis of the amide can then produce the carboxylic acid.

Troubleshooting and Solutions:

-

Avoid Strong Bases: Where possible, use milder bases (e.g., sodium bicarbonate instead of sodium hydroxide) for extractions or reactions.

-

Limit Exposure Time: If strong bases are necessary, minimize the reaction or exposure time.

-

Temperature Control: As with acidic hydrolysis, basic hydrolysis is accelerated by heat. Keep the temperature as low as feasible.

-

Analytical Monitoring:

-

LC-MS Analysis: Monitor for the formation of the amide (C₈H₁₀N₂O₂, M.W. ≈ 166.18 g/mol ) and the carboxylic acid (C₈H₉NO₃, M.W. ≈ 167.16 g/mol ).

-

Reference Standards: If available, use reference standards of the potential degradation products to confirm their identity.

-

Issue 3: Product Discoloration and Degradation Upon Exposure to Air or Oxidizing Agents

Symptom: The material changes color (e.g., turns yellow or brown) or shows signs of degradation after exposure to air, peroxide-containing solvents, or other oxidizing agents.

Probable Cause: The pyridine ring and the methyl group are susceptible to oxidation. Oxidation of the pyridine nitrogen can lead to the formation of an N-oxide. The methyl group can be oxidized to a hydroxymethyl or even a carboxylic acid group.

Causality Explained: Oxidizing agents can react with the electron-rich pyridine ring and the benzylic-like methyl group. The formation of colored byproducts is common in the oxidation of aromatic nitrogen-containing compounds.

Troubleshooting and Solutions:

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Solvent Purity: Use freshly distilled or peroxide-free solvents. Ethers, for example, are known to form peroxides upon storage.

-

Antioxidant Addition: For formulations, consider the addition of a suitable antioxidant.

-

Analytical Detection:

-

LC-MS: Look for mass increases corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for an N-oxide or hydroxymethyl group).

-

Forced Oxidation: Treat a sample with a mild oxidizing agent (e.g., 3% H₂O₂) to confirm the identity of oxidative degradants.

-

Issue 4: Instability Under Light Exposure

Symptom: The compound degrades or changes color when exposed to light, particularly UV light.

Probable Cause: Nicotinonitrile derivatives can be photolabile. Photodegradation can involve complex radical pathways leading to a variety of degradation products.

Causality Explained: The aromatic and nitrile functionalities can absorb UV radiation, promoting the molecule to an excited state. This excited state can then undergo various reactions, including bond cleavage and reaction with other molecules.

Troubleshooting and Solutions:

-

Light Protection: Store the material in amber vials or protect it from light by wrapping containers in aluminum foil.

-

Wavelength Control: In photochemical reactions, use a light source with a specific wavelength that is not absorbed by the starting material if it is not the intended reactant.

-

ICH Photostability Testing: For pharmaceutical development, conduct formal photostability studies according to ICH Q1B guidelines.[1] This involves exposing the sample to a defined amount of UV and visible light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methoxy-5-methylnicotinonitrile?

A1: Based on its potential instabilities, it is recommended to store 2-Methoxy-5-methylnicotinonitrile in a cool, dry, and dark place under an inert atmosphere. Tightly sealed amber glass vials are ideal.

Q2: What solvents are recommended for dissolving and working with this compound?

A2: For general use, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are recommended. For reactions where the compound's stability might be a concern, it is crucial to ensure the solvents are free from water, peroxides, and acidic or basic impurities.

Q3: How can I monitor the purity of my 2-Methoxy-5-methylnicotinonitrile sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the purity.[2][3] An ideal method should be able to separate the parent compound from all potential degradation products and process-related impurities. Method development should involve forced degradation studies to ensure specificity.[4]

Q4: What are the likely degradation pathways I should be aware of?

A4: The primary potential degradation pathways are:

-

Acidic Hydrolysis: Cleavage of the methoxy group to form 2-hydroxy-5-methylnicotinonitrile.

-

Basic Hydrolysis: Conversion of the nitrile group to an amide and then a carboxylic acid.

-

Oxidation: Formation of an N-oxide on the pyridine ring or oxidation of the methyl group.

-

Photodegradation: Complex degradation pathways upon exposure to light.

Data and Protocols

Table 1: Summary of Potential Degradation Products

| Stress Condition | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Acidic Hydrolysis | 2-Hydroxy-5-methylnicotinonitrile | C₇H₆N₂O | 134.13 |

| Basic Hydrolysis | 2-Methoxy-5-methylnicotinamide | C₈H₁₀N₂O₂ | 166.18 |

| 2-Methoxy-5-methylnicotinic acid | C₈H₉NO₃ | 167.16 | |

| Oxidation | 2-Methoxy-5-methylnicotinonitrile N-oxide | C₈H₈N₂O₂ | 164.16 |

| 2-Methoxy-5-(hydroxymethyl)nicotinonitrile | C₈H₈N₂O₂ | 164.16 | |

| 2-Methoxy-5-formylnicotinonitrile | C₈H₆N₂O₂ | 162.15 | |

| 2-Methoxy-5-carboxynicotinonitrile | C₈H₆N₂O₃ | 178.15 |

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products and test the specificity of an analytical method.

Materials:

-

2-Methoxy-5-methylnicotinonitrile

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-5-methylnicotinonitrile in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 2 hours.

-

Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 4 hours.

-

Neutralize with 1 mL of 0.1 M HCl.

-

Dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80°C for 24 hours.

-

Dissolve a portion of the stressed solid in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in a quartz cuvette) and a solid sample to a light source compliant with ICH Q1B guidelines (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]

-

Prepare solutions of the stressed samples in the mobile phase for analysis.

-

-

Analysis: Analyze all samples by HPLC, along with an unstressed control sample. Compare the chromatograms to identify degradation products.

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways of 2-Methoxy-5-methylnicotinonitrile.

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

References

-

Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

-

Scribd. (n.d.). Stability-Indicating HPLC Method for Simultaneous. [Link]

-

ResearchGate. (2008). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]

-